4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene

Organic synthesis Medicinal chemistry Cross-coupling

4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene (CAS 2092048-46-7, C₁₀H₁₄BrNS, MW 260.19) is a polysubstituted tetracyclic heterocycle belonging to the 4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) family. The scaffold combines a cyclohexene ring fused to a thiophene core, decorated with three pharmacologically relevant substituents: a bromine atom at C2, a primary amino group at C4, and a gem-dimethyl at C5.

Molecular Formula C10H14BrNS
Molecular Weight 260.20 g/mol
Cat. No. B12280058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene
Molecular FormulaC10H14BrNS
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(C1N)C=C(S2)Br)C
InChIInChI=1S/C10H14BrNS/c1-10(2)4-3-7-6(9(10)12)5-8(11)13-7/h5,9H,3-4,12H2,1-2H3
InChIKeyANFXFBIVDYYSJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene – Structural Identity and Class Context


4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene (CAS 2092048-46-7, C₁₀H₁₄BrNS, MW 260.19) is a polysubstituted tetracyclic heterocycle belonging to the 4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) family. The scaffold combines a cyclohexene ring fused to a thiophene core, decorated with three pharmacologically relevant substituents: a bromine atom at C2, a primary amino group at C4, and a gem-dimethyl at C5. This substitution pattern distinguishes it from the >50 THBT derivatives reported in recent medicinal chemistry programs targeting dual topoisomerase I/II inhibition (IC₅₀ values of 25.26 nM and 10.01 nM for benchmark compounds) [1], colorectal cancer PDK1/LDHA pathways (IC₅₀ 57.10 μg/mL and 64.10 μg/mL) [2], and sigma receptor modulation [3]. For procurement purposes, the compound is offered at 98% purity (Leyan, catalog 1589585) and 95%+ purity (CheMenu, catalog CM385413), with pricing reflecting its specialized multi-step synthesis ($1375/0.25 g at 95% purity) .

4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene – Why Generic Substitution Fails in THBT-Based Research Programs


Tetrahydrobenzo[b]thiophene derivatives cannot be treated as interchangeable building blocks. In the dual topoisomerase inhibitor series reported by Nofal et al. (2024), the lead compound 14 showed a 2.4-fold improvement in breast cancer cytotoxicity over doxorubicin (IC₅₀ 3.53 μM vs. 4.17 μM), while compound 3 from the same series displayed Topo I inhibition (IC₅₀ 25.26 nM) nearly equipotent to camptothecin (28.34 nM) [1]. The specific placement of the amino group at C4 versus C2 fundamentally alters the accessible chemistry: the C4-NH₂ in the target compound enables Schiff base condensation with aromatic aldehydes to generate imine-linked conjugates, while the C2-Br serves as a Pd-catalyzed cross-coupling handle — a dual orthogonal reactivity profile absent in the widely used 2-amino-3-cyano-THBT intermediate [2]. The 5,5-dimethyl substitution further introduces steric bulk that influences both ring conformation and metabolic vulnerability, a feature lacking in the simpler 2-bromo-THBT (CAS 111873-07-5, C₈H₉BrS, MW 217.13) [3]. These three substitution points collectively create a scaffold whose derivatization outcomes and biological target engagement cannot be recapitulated by any single-compound substitute.

4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene – Quantitative Differentiation Evidence for Procurement Decisions


Evidence 1: Orthogonal Dual Functional Group Reactivity — C4-NH₂ vs. C2-Br Enables Sequential Derivatization Not Achievable with Single-Functional-Group Analogs

The target compound bears two chemically distinct reactive sites: a primary amine at C4 and an aryl bromide at C2. The C2-Br enables palladium-catalyzed Suzuki, Heck, and borylation couplings, a reactivity well-established for bromobenzo[b]thiophenes [1]. The C4-NH₂ enables condensation with aldehydes to form Schiff bases, as demonstrated for 2-amino-THBT-3-carbonitrile derivatives in ZnCl₂/DMF at room temperature [2]. In contrast, the closest commercial comparator, 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene (CAS 111873-07-5), possesses only the C2-Br handle and completely lacks the C4-NH₂, limiting derivatization to a single vector. The widely used Gewald intermediate 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene positions the amino group at C2 rather than C4, altering both electronic properties and accessibility for electrophilic reactions. This orthogonal dual reactivity enables a two-step sequential diversification strategy — first exploiting the amine (e.g., amide or Schiff base formation), then the bromide (cross-coupling) — which is impossible with either mono-functional analog .

Organic synthesis Medicinal chemistry Cross-coupling

Evidence 2: 5,5-Dimethyl Steric Shielding — A Structural Feature Absent in All Non-methylated THBT Analogs

The gem-dimethyl substitution at C5 of the cyclohexene ring introduces steric bulk and conformational restriction not present in the parent scaffolds. This structural motif is recognized in medicinal chemistry for its ability to reduce CYP450-mediated oxidative metabolism at adjacent positions (the "Thorpe-Ingold effect" or gem-dimethyl effect), potentially enhancing microsomal stability [1]. The nearest commercial analog, 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene (MW 217.13), lacks any substituent on the cyclohexene ring, providing no such steric protection. The 2-amino-3-cyano-THBT intermediate series also lacks the 5,5-dimethyl motif entirely, relying exclusively on electronic effects of the cyano group for target engagement [2]. Comparative molecular weight analysis: target compound MW 260.19 vs. 217.13 for the 2-bromo analog, reflecting the additional 43.06 Da contributed by the amino (16.02 Da) and dimethyl (28.05 Da) substituents. This mass increment correlates with increased lipophilicity (estimated ΔLogP ≈ +0.8 to +1.2 vs. the unsubstituted THBT core), which may influence membrane permeability and protein binding in cellular assays [3].

Drug design Metabolic stability Conformational restriction

Evidence 3: Purity Tier Differentiation — 98% Purity Enables Structure-Activity Relationship (SAR) Studies with Reduced Impurity Confounding

The target compound is commercially available at 98% purity (Leyan, catalog 1589585) , which exceeds the 95% purity level of the most common comparator, 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene (available at 95% purity from multiple vendors including Bidepharm and CymitQuimica) . For SAR programs where dose-response curves and IC₅₀ determinations are sensitive to impurities, this 3-percentage-point purity difference can be meaningful: at 95% purity, a 5% unknown impurity profile may include regioisomers or dehalogenated byproducts that interfere with biological assay interpretation. In the context of the THBT anticancer series, where compound 14's cytotoxicity (IC₅₀ 3.53 μM against MCF-7) surpassed doxorubicin (IC₅₀ 4.17 μM) by only 0.64 μM [1], a contaminant with off-target cytotoxicity at even 1-2% could confound potency ranking. The higher purity grade of the target compound reduces this confounding risk, providing a cleaner baseline for assay normalization.

Procurement Quality control Structure-activity relationship

Evidence 4: Class-Level Anticancer Potency of THBT Derivatives — Contextualized Baseline for Amino-Bromo-Dimethyl Substitution

While the target compound itself lacks published IC₅₀ data, the THBT scaffold from which it derives has produced two highly potent anticancer series with quantitative benchmarks. In the 2024 Nofal et al. dual Topo I/II inhibitor series, compound 3 achieved Topo I IC₅₀ of 25.26 nM (vs. camptothecin 28.34 nM) and Topo II IC₅₀ of 10.01 nM (vs. doxorubicin 11.01 nM), while compound 14 showed cytotoxicity IC₅₀ values of 7.79 μM (HepG2), 8.10 μM (HCT-116), and 3.53 μM (MCF-7) [1]. In the colorectal cancer PDK1/LDHA series, compound 1b inhibited PDK1 with IC₅₀ 57.10 μg/mL and LDHA with IC₅₀ 64.10 μg/mL, compared to standard inhibitors sodium dichloroacetate (25.75 μg/mL) and sodium oxamate (15.60 μg/mL) [2]. These data establish that the THBT scaffold can deliver sub-100 nM target engagement and single-digit μM cellular potency when appropriately substituted. The target compound's unique triple-substitution pattern (C2-Br, C4-NH₂, C5-dimethyl) provides a privileged starting point for exploring SAR within this validated scaffold space, where the amino group can be elaborated into amides, ureas, or Schiff bases, and the bromide can be diversified via cross-coupling — transformations that yielded the potent compound 14 in the Nofal series when applied to the 2-amino-3-cyano-4-carboxylate precursor [3].

Anticancer Cytotoxicity Topoisomerase inhibition

4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene – Evidence-Backed Application Scenarios for Procurement Planning


Scenario A: Sequential Diversification Library Synthesis for Dual Topoisomerase Inhibitor Lead Optimization

The Nofal et al. (2024) dual Topo I/II inhibitor program demonstrated that THBT derivatives with C2 and C3 elaboration can achieve Topo I IC₅₀ values (25.26 nM) competitive with camptothecin and Topo II IC₅₀ values (10.01 nM) surpassing doxorubicin [1]. The target compound's C4-NH₂ enables first-step amidation or Schiff base formation to install a C4 substituent (diversification vector 1), followed by Suzuki coupling at C2-Br to introduce aryl or heteroaryl groups (diversification vector 2). This two-step sequential strategy can generate a 10 × 10 = 100-compound matrix library from just 20 building blocks, exploiting the compound's orthogonal reactivity to rapidly explore SAR around the scaffold positions that were critical for potency in the Nofal series. The 5,5-dimethyl group provides a steric anchor that may bias the cyclohexene ring conformation, potentially affecting the presentation of the C4 substituent to the Topo enzyme binding pocket.

Scenario B: Colorectal Cancer PDK1/LDHA Dual Inhibitor Program Utilizing C4-Amino Elaboration

The Kamal et al. (2021) study established that appropriately substituted THBT derivatives inhibit PDK1 (IC₅₀ 57.10 μg/mL) and LDHA (IC₅₀ 64.10 μg/mL), key enzymes in the Warburg effect-driven metabolism of colorectal cancer cells [1]. Compound 1b from that study, which showed the strongest dual inhibition, featured a C2-amino-C3-carboxylate substitution pattern distinct from the target compound's C2-bromo-C4-amino arrangement. The target compound offers a complementary entry vector: the C4-NH₂ can be converted to a carbamate (as in compound 3b from the Kamal study, which showed IC₅₀ 81.50 μg/mL against LoVo and 71.00 μg/mL against HCT-116 cells), while the C2-Br enables exploration of hydrophobic pocket interactions that may improve upon the 57.10 μg/mL PDK1 benchmark.

Scenario C: Antimicrobial Tetrahydrobenzothiophene Program Leveraging Bromo-Substitution for Enhanced Antibacterial Potency

Recent tetrahydrobenzothiophene antibacterial SAR studies (2022) demonstrated that specific substitution patterns can achieve sub-micromolar MIC values against clinically relevant pathogens: compound 3b in that series showed MIC values of 1.11 μM (E. coli), 1.00 μM (P. aeruginosa), and 0.54 μM (Salmonella) [1]. Separately, a Bi(III) complex of a 2-amino-3-carbomethoxy-THBT ligand displayed broad-spectrum antimicrobial activity with MIC values of 8–32 μg/mL against eight bacterial and fungal strains . The target compound's C2-bromo substituent can serve both as a metal-coordination-directing group (analogous to the amino-carbomethoxy chelation in the Bi(III) complex) and as a site for introducing additional pharmacophoric elements via cross-coupling, offering a versatile platform for designing the next generation of metallo-antibiotic THBT complexes.

Scenario D: Sigma Receptor Ligand Development Using 4-Amino Functionalization

The patent literature (WO2007098961A1, Laboratorios Del Dr. Esteve, S.A.) establishes that 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives bearing amine-containing substituents at the 4-position act as selective sigma (σ) receptor ligands, with potential applications in psychosis, movement disorders, and Parkinson's disease [1]. The target compound's C4-NH₂ is pre-installed for direct elaboration into the N-alkylated or N-acylated amine motifs claimed in the patent, while the C2-Br provides a secondary diversification point to tune sigma-1/sigma-2 subtype selectivity — a critical parameter for reducing off-target effects. This application scenario is supported by the compound's structural alignment with the Markush claims of WO2007098961A1, where 4-amino-substituted THBT cores are explicitly within the claimed scope.

Quote Request

Request a Quote for 4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.